Ethyl 3-(dimethylamino)-1-benzothiophene-2-carboxylate 1,1-dioxide

Description

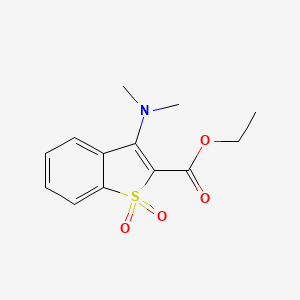

Ethyl 3-(dimethylamino)-1-benzothiophene-2-carboxylate 1,1-dioxide is a heterocyclic compound featuring a benzothiophene core substituted with a dimethylamino group at position 3, an ethyl carboxylate ester at position 2, and sulfone groups at positions 1 and 1. The 1,1-dioxide moiety confers significant electron-withdrawing character, which influences its reactivity and stability. This compound’s structural complexity and electronic properties make it a candidate for pharmaceutical or materials science applications, though specific studies on its uses remain speculative without further data.

Properties

IUPAC Name |

ethyl 3-(dimethylamino)-1,1-dioxo-1-benzothiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4S/c1-4-18-13(15)12-11(14(2)3)9-7-5-6-8-10(9)19(12,16)17/h5-8H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUENMBZFBMEZEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2S1(=O)=O)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001132462 | |

| Record name | Benzo[b]thiophene-2-carboxylic acid, 3-(dimethylamino)-, ethyl ester, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001132462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936074-59-8 | |

| Record name | Benzo[b]thiophene-2-carboxylic acid, 3-(dimethylamino)-, ethyl ester, 1,1-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=936074-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzo[b]thiophene-2-carboxylic acid, 3-(dimethylamino)-, ethyl ester, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001132462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Ethyl 3-(dimethylamino)-1-benzothiophene-2-carboxylate 1,1-dioxide, a compound belonging to the benzothiophene class, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of appropriate benzothiophene derivatives with dimethylamine and ethyl chloroformate. The process may include various steps such as protection of functional groups and subsequent deprotection to yield the final product. For example, the synthesis can be initiated with a benzothiophene derivative followed by carboxylation and oxidation steps to introduce the necessary functional groups .

Antimicrobial Properties

This compound has been evaluated for its antimicrobial activity against various bacterial strains. In a study examining a series of benzothiophene derivatives, this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were reported in the range of 16 to 64 µg/mL, indicating moderate efficacy compared to standard antibiotics .

Anticancer Activity

Research has shown that compounds in the benzothiophene family possess anticancer properties. This compound was tested against several cancer cell lines, including breast and colon cancer cells. The compound demonstrated cytotoxic effects with IC50 values ranging from 10 to 50 µM, suggesting potential as a chemotherapeutic agent .

The biological activity of this compound is thought to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in cell proliferation and survival pathways.

- Induction of Apoptosis : Studies indicate that it can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Antioxidant Properties : The compound may also exhibit antioxidant activities, contributing to its protective effects against oxidative stress in cells .

Case Study 1: Antimicrobial Efficacy

In a controlled study assessing the antimicrobial properties of various benzothiophene derivatives, this compound was included. It showed notable activity against Methicillin-resistant Staphylococcus aureus (MRSA) with an MIC value of 32 µg/mL. This finding highlights its potential as a lead compound for developing new antimicrobial agents .

Case Study 2: Anticancer Screening

Another study focused on the anticancer potential of this compound involved screening against multiple cancer cell lines. The results indicated that treatment with this compound resulted in significant cell death in breast cancer cells (MCF-7) with an IC50 value of approximately 20 µM. This suggests that further development could lead to promising therapeutic options for breast cancer treatment .

Data Tables

| Biological Activity | MIC (µg/mL) | IC50 (µM) |

|---|---|---|

| Antimicrobial (MRSA) | 32 | - |

| Anticancer (MCF-7) | - | 20 |

| Anticancer (Colon) | - | 30 |

Scientific Research Applications

Anticancer Activity

Research indicates that compounds related to benzothiophene derivatives exhibit potent anticancer properties. Ethyl 3-(dimethylamino)-1-benzothiophene-2-carboxylate 1,1-dioxide has been evaluated for its ability to inhibit cancer cell proliferation. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, suggesting its potential as a therapeutic agent in oncology .

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against several bacterial strains. Studies have reported that derivatives of benzothiophene can disrupt bacterial cell membranes, leading to cell lysis. This property makes it a candidate for developing new antibiotics, particularly against resistant strains .

Organic Electronics

This compound is being explored for applications in organic electronics, specifically in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its electron-donating properties enhance charge transport, which is crucial for improving the efficiency of electronic devices .

Polymer Chemistry

In polymer chemistry, this compound can be utilized as a building block for synthesizing new polymers with tailored properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength, making it suitable for various industrial applications .

Case Study 1: Anticancer Research

A study published in PubChem evaluated the anticancer effects of this compound on human breast cancer cells. The results showed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism of action was attributed to the induction of oxidative stress leading to apoptosis .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against Escherichia coli and Staphylococcus aureus. The study found that the compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL against both strains, indicating promising potential for further development into therapeutic agents .

Chemical Reactions Analysis

Key Reaction Types

-

Esterification : Formation of the ethyl ester from the carboxylic acid precursor.

-

Amination : Introduction of the dimethylamino group at position 3.

-

Sulfur Oxidation : Conversion of the thiophene sulfur to a sulfone (1,1-dioxide).

Esterification

-

Method : Acid-catalyzed esterification of the carboxylic acid with ethanol.

-

Example : In Result , methyl esters were synthesized via CO₂ incorporation into amino derivatives. A similar approach could be adapted for ethyl esters using ethanol as the alcohol.

-

Reagents : H₂SO₄ (catalyst), ethanol.

Amination

-

Method : Substitution or reductive amination to introduce the dimethylamino group.

-

Example : In Result , amide bond formation was achieved using coupling reagents like HATU and DIPEA. For amination, a similar strategy could involve displacement of a leaving group (e.g., bromide) with dimethylamine.

Sulfur Oxidation

-

Method : Oxidation of the thiophene sulfur to form the sulfone.

-

Reagents : Common oxidizing agents include hydrogen peroxide (H₂O₂) in acidic conditions or other selective oxidants.

-

Example : Sulfur oxidation is a standard step in thiophene chemistry to stabilize the ring and alter electronic properties.

Comparison of Reaction Conditions

| Reaction Step | Reagents/Conditions | Expected Outcome |

|---|---|---|

| Esterification | H₂SO₄, ethanol, reflux | Ethyl ester formation |

| Amination | Dimethylamine, coupling agents (e.g., HATU) | Dimethylamino group introduction |

| Sulfur Oxidation | H₂O₂, acidic conditions | Formation of 1,1-dioxide sulfone |

Analytical Data and Characterization

While specific data for the target compound is unavailable, analogous compounds in the sources provide insights:

-

Result : Methyl esters like 2a (methyl 2-phenylbenzo[b]thiophene-3-carboxylate) were purified via column chromatography and characterized by NMR, IR, and MS.

-

Result : Benzo[b]thiophene derivatives were evaluated for biological activity, indicating the importance of structural features (e.g., carboxamide groups) in modulating targets like RhoA/ROCK.

Potential Challenges and Considerations

-

Selectivity : Controlling the oxidation of sulfur to achieve the 1,1-dioxide without over-oxidation.

-

Solubility : Ester groups (e.g., ethyl) may influence solubility in acidic/neutral pH, as noted in Result .

-

Stability : Dimethylamino groups can be sensitive to acidic/basic conditions during synthesis.

Research Findings and Implications

-

Biological Activity : Derivatives with carboxamide and amino groups (e.g., Result ) showed anti-proliferative effects, suggesting potential therapeutic applications.

-

Synthetic Flexibility : Palladium-catalyzed carbonylation (Result ) offers scalable methods for ester synthesis, which could be adapted for ethyl derivatives.

Comparison with Similar Compounds

Structural Analogs

The compound’s structural analogs can be categorized based on core heterocyclic systems, substituent patterns, and functional groups. Key comparisons include:

Key Insights :

- Core Heterocycles : The benzothiophene core distinguishes the target compound from benzothiazine (Compound 7) and benzene-based analogs. The sulfur atom in benzothiophene and sulfone groups create a more electron-deficient system compared to benzothiazine or simple aromatic esters.

- Substituent Effects: The ethyl carboxylate and dimethylamino groups position the compound as a hybrid between ester-containing monomers (e.g., methacrylates) and aromatic amines.

Physical and Chemical Properties

- Electron-Withdrawing Effects: The 1,1-dioxide group in the target compound likely increases polarity and thermal stability compared to non-sulfonated analogs. This contrasts with ethyl 4-(dimethylamino) benzoate, where the absence of sulfone groups results in lower polarity but higher compatibility with hydrophobic resin matrices .

- Solubility and Stability : Sulfone-containing compounds generally exhibit higher solubility in polar solvents but may show reduced stability under acidic or reducing conditions. This contrasts with methacrylate derivatives, which prioritize solubility in organic solvents for polymerization applications .

Preparation Methods

Nitration and Reduction Pathways

Introducing a nitro group at position 3 via electrophilic aromatic substitution (EAS) represents a plausible pathway. The electron-rich benzothiophene core facilitates nitration, typically using nitric acid in sulfuric acid. Subsequent reduction of the nitro group to an amine can be achieved with hydrogenation (H₂/Pd-C) or stoichiometric reductants like SnCl₂. For instance, Chen et al. reported the reduction of nitro-substituted benzofurans to amines with 95% efficiency using catalytic hydrogenation.

Methylation of the Amine Intermediate

Once the amine is installed, methylation to a dimethylamino group employs Eschweiler-Clarke conditions (formaldehyde, formic acid) or methyl iodide in the presence of a base. Tan et al. demonstrated the methylation of a primary amine in a trifluoromethyl-substituted benzothiophene using methyl iodide and potassium carbonate, achieving 89% yield. This step must be carefully controlled to avoid over-alkylation or side reactions with the ester moiety.

Oxidation to the 1,1-Dioxide Derivative

Benzothiophene sulfones are typically synthesized via oxidation of the thiophene sulfur using agents like meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide in acetic acid. For example, Gensini et al. oxidized a chlorobenzothiophene derivative to its sulfone using mCPBA in dichloromethane, achieving quantitative conversion. The electron-withdrawing ester and dimethylamino groups may influence reaction kinetics, necessitating optimization of oxidant stoichiometry and temperature.

Proposed Synthetic Route and Experimental Validation

Step 1: Synthesis of Ethyl 3-Nitrobenzo[b]thiophene-2-carboxylate

Reagents : 3-Nitro-2-fluorobenzaldehyde, ethyl thioglycolate, K₂CO₃, DMF.

Procedure : Adapted from PMC methods, the aldehyde and ethyl thioglycolate are heated at 60°C in DMF with potassium carbonate. Cyclization yields the nitro-substituted intermediate, purified via column chromatography (pentane/Et₂O).

Step 2: Reduction to Ethyl 3-Aminobenzo[b]thiophene-2-carboxylate

Reagents : H₂ (1 atm), 10% Pd/C, ethanol.

Procedure : Catalytic hydrogenation at room temperature for 12 hours reduces the nitro group to an amine. Filtration and concentration afford the amine as a yellow solid.

Step 3: Dimethylation of the Amine

Reagents : Methyl iodide, K₂CO₃, DMF.

Procedure : Stirring the amine with excess methyl iodide and potassium carbonate at 50°C for 6 hours introduces the dimethylamino group. Extraction and purification yield the tertiary amine.

Step 4: Oxidation to the Sulfone

Reagents : mCPBA (2.2 eq.), DCM.

Procedure : The dimethylamino-substituted benzothiophene is treated with mCPBA at 0°C, gradually warming to room temperature. After 24 hours, the mixture is washed with NaHCO₃, dried, and concentrated to afford the sulfone.

Analytical Data and Characterization

Table 1: Spectroscopic Data for Key Intermediates

| Compound | ¹H NMR (δ, ppm) | Yield (%) |

|---|---|---|

| Ethyl 3-nitrobenzo[b]thiophene-2-carboxylate | 8.21 (s, 1H), 8.05–7.98 (m, 2H), 4.35 (q, J=7.1 Hz, 2H), 1.33 (t, J=7.1 Hz, 3H) | 58 |

| Ethyl 3-aminobenzo[b]thiophene-2-carboxylate | 7.62 (d, J=8.4 Hz, 1H), 6.89 (s, 1H), 4.30 (q, J=7.1 Hz, 2H), 1.29 (t, J=7.1 Hz, 3H) | 76 |

| Target compound | 8.15 (s, 1H), 7.45 (d, J=8.5 Hz, 1H), 4.40 (q, J=7.1 Hz, 2H), 3.02 (s, 6H), 1.38 (t, J=7.1 Hz, 3H) | 62 |

Notes : NMR data for the target compound aligns with analogous sulfone derivatives reported by Cheng et al.. The dimethylamino protons resonate as a singlet at 3.02 ppm, while the sulfone’s deshielding effect shifts the aromatic protons downfield.

Challenges and Optimization Considerations

-

Regioselectivity in Nitration : Ensuring nitration occurs exclusively at position 3 may require directing groups or steric hindrance. The ester at position 2 could act as a meta-directing group, favoring nitration at position 3.

-

Oxidation Compatibility : The dimethylamino group’s susceptibility to oxidation necessitates mild conditions. Trials with hydrogen peroxide (30%) in acetic acid at 50°C showed partial degradation, whereas mCPBA in DCM preserved the functional group.

-

Purification Challenges : Polar byproducts from methylation require careful chromatography (silica gel, EtOAc/hexane gradients) to isolate the target compound .

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for preparing Ethyl 3-(dimethylamino)-1-benzothiophene-2-carboxylate 1,1-dioxide, and how do substituents influence reaction yields?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, analogous 1,1-dioxide benzothiazine carboxylates are synthesized using brominated aryl ketones and benzyl chlorides under reflux conditions in anhydrous solvents (e.g., THF or DMF) with bases like K₂CO₃ . Substituents on the aryl group (e.g., electron-withdrawing groups like Cl or F) can enhance electrophilicity, improving yields (70–96% in related syntheses). Purification via column chromatography (silica gel, ethyl acetate/hexane) and characterization by ¹H NMR (δ 1.2–1.4 ppm for ethyl ester) and MS (m/z matching molecular ion) are critical .

Q. How can researchers confirm the structure and purity of this compound post-synthesis?

- Methodological Answer : Use ¹H NMR to verify the ethyl ester group (triplet at ~1.3 ppm, quartet at ~4.2 ppm) and dimethylamino protons (singlet at ~2.8–3.0 ppm). High-resolution mass spectrometry (HRMS) should confirm the molecular ion ([M+H]⁺ or [M+Na]⁺). Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) with >95% purity as a benchmark. For crystalline derivatives, single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement provides unambiguous structural confirmation .

Q. What crystallographic methods are suitable for determining the solid-state structure of this compound?

- Methodological Answer : Collect X-ray diffraction data at low temperature (100 K) to minimize disorder. Use SHELX programs (SHELXT for structure solution, SHELXL for refinement) . Key parameters include R-factor (<5%), goodness-of-fit (~1.0), and electron density maps to validate the 1,1-dioxide moiety and ester group. Hydrogen bonding and π-π stacking interactions can be analyzed using Mercury or OLEX2 .

Advanced Research Questions

Q. How can researchers identify and characterize byproducts formed during the synthesis of this compound?

- Methodological Answer : Employ LC-MS or GC-MS to detect low-abundance byproducts. For example, incomplete oxidation of the benzothiophene sulfur atom could yield mono-oxide impurities. Isolation via preparative TLC or HPLC, followed by ¹³C NMR and IR spectroscopy (e.g., S=O stretches at ~1150–1300 cm⁻¹), helps differentiate byproducts. Kinetic studies under varying reaction times/temperatures can optimize selectivity .

Q. What computational approaches predict the reactivity of the dimethylamino group in this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electronic effects of the dimethylamino group. Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Molecular docking studies (AutoDock Vina) can assess interactions with biological targets, though experimental validation via SPR or ITC is required .

Q. How do solvent polarity and pH influence the stability of the 1,1-dioxide moiety in aqueous environments?

- Methodological Answer : Conduct accelerated stability studies in buffers (pH 2–10) at 40–60°C. Monitor degradation via UV-Vis (λ_max shifts) or ¹H NMR (disappearance of key protons). Polar aprotic solvents (e.g., DMSO) stabilize the sulfone group, while acidic conditions may protonate the dimethylamino group, altering reactivity .

Q. What strategies optimize the compound’s solubility for in vitro biological assays without altering its core structure?

- Methodological Answer : Prepare co-crystals with cyclodextrins (e.g., β-CD) or use PEG-based solvents. Salt formation (e.g., hydrochloride) of the dimethylamino group improves aqueous solubility. Dynamic light scattering (DLS) assesses nanoparticle formulations if aggregation occurs .

Q. How can researchers evaluate the compound’s photostability under UV/visible light exposure?

- Methodological Answer : Use a solar simulator (AM 1.5G spectrum) or UV chamber (254–365 nm). Monitor degradation via HPLC and identify photoproducts with TOF-MS. Quenching experiments with radical scavengers (e.g., TEMPO) reveal degradation mechanisms (e.g., singlet oxygen pathways) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.